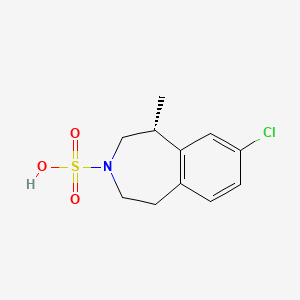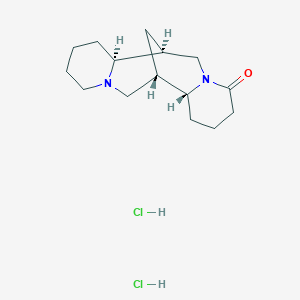
(+/-)-Lupanine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lupanine dihydrochloride, (+/-)- is a bioactive chemical.
Aplicaciones Científicas De Investigación
Biosynthesis and Chemical Transformations
(+/-)-Lupanine dihydrochloride, as a lupin alkaloid, is significant in the biosynthesis and chemical transformation of various compounds. Saito et al. (1989) isolated (+)-5,6-dehydrolupanine, a key intermediate in lupin alkaloid biosynthesis, from Thermopsis chinensis, determining its absolute configuration (Saito et al., 1989). Additionally, Marion and Leonard (1951) prepared two new dehydrolupanines and provided insights into the stereochemistry of C15 lupin alkaloids (Marion & Leonard, 1951).
Industrial and Environmental Applications
Esteves et al. (2022) explored lupanine's use in the pharma industry as a building block or precursor in the synthesis of sparteine, highlighting its presence in lupin bean processing wastewaters. They developed molecularly imprinted polymers (MIPs) for lupanine purification, showcasing an eco-friendly strategy to improve industrial sustainability (Esteves et al., 2022). Parmaki et al. (2020) introduced a microbial approach for the production of enantiopure lupanine, presenting an environmentally friendly process for lupanine resolution, which has implications for industrial wastewater valorization (Parmaki et al., 2020).
Alkaloid Degradation and Biodegradation
Hopper, Rogoziński, and Toczko (1991) studied lupanine 17-hydroxylase, an enzyme involved in the bacterial degradation of lupanine, providing insights into the degradation pathways of this alkaloid (Hopper et al., 1991). Parmaki et al. (2018) further explored the bioconversion of lupanine, comparing the efficiency of newly isolated strains in lupanine degradation, which is significant for developing alkaloid valorization processes (Parmaki et al., 2018).
Alkaloid Composition and Pharmacology
Yovo et al. (1984) investigated the pharmacological properties of lupanine, comparing it with sparteine. They studied its ganglioplegic activities and affinity for cholinergic receptors, suggesting differences in bioavailability and pharmacokinetics between lupanine and sparteine (Yovo et al., 1984).
Propiedades
Número CAS |
6113-05-9 |
|---|---|
Nombre del producto |
(+/-)-Lupanine dihydrochloride |
Fórmula molecular |
C15H26Cl2N2O |
Peso molecular |
321.286 |
Nombre IUPAC |
7,14-Methano-2H,11H-dipyrido(1,2-a:1',2'-E)(1,5)diazocin-11-one, dodecahydro-, hydrochloride (1:2), (7R,7aS,14R,14aR)-rel- |
InChI |
InChI=1S/C15H24N2O.2ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;;/h11-14H,1-10H2;2*1H/t11-,12-,13-,14+;;/m1../s1 |
Clave InChI |
XAJLNIYNOAYDNE-QFKNLBMVSA-N |
SMILES |
O=C1CCC[C@]2([H])N1C[C@]3([H])[C@](CCCC4)([H])N4C[C@@]2([H])C3.[H]Cl.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lupanine dihydrochloride, (+/-)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



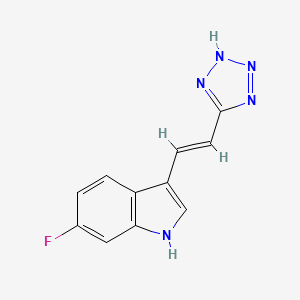
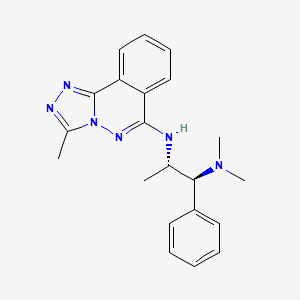
![(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone](/img/structure/B608616.png)
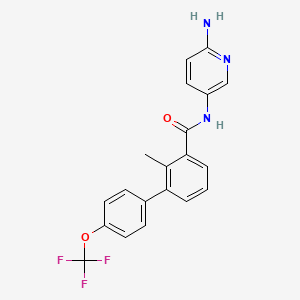
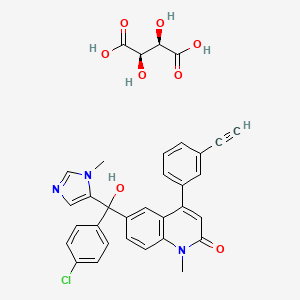
![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)
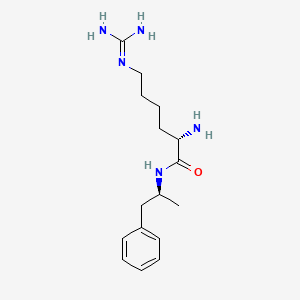
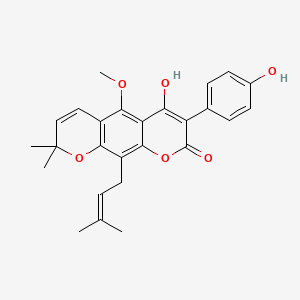

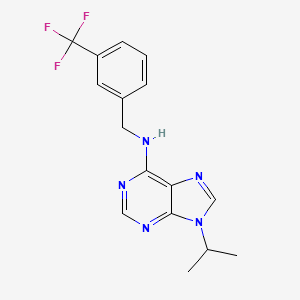
![3-[3-[3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B608632.png)
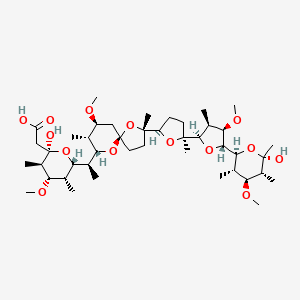
![(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate](/img/structure/B608635.png)
